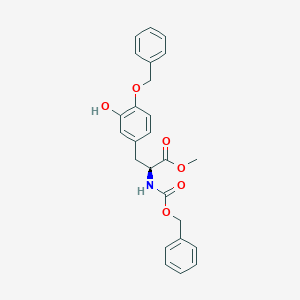

(S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester

Vue d'ensemble

Description

(S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C25H25NO6 and its molecular weight is 435.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester, commonly referred to as Z-L-Dopa methyl ester, is a synthetic derivative of L-DOPA. This compound has garnered interest in various fields of medicinal chemistry due to its potential biological activities, particularly in relation to neuroprotection and anti-cancer properties. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C25H25NO6, and it features a complex structure that includes a benzyloxycarbonyl group and a propionic acid backbone with a substituted phenolic group. The synthesis involves multiple steps including:

- Protection of the amine group with a benzyloxycarbonyl (Z) group.

- Esterification with methanol.

- Protection of the phenolic hydroxyl group with another benzyloxy group.

This multi-step process requires precise control over reaction conditions to achieve high yields and purity .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Neuroprotective Effects

The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its structural similarity to L-DOPA suggests potential benefits in dopamine-related disorders such as Parkinson's disease. Studies have shown that derivatives of L-DOPA can enhance neuronal survival and function by modulating neurotransmitter levels and reducing oxidative stress .

Anticancer Activity

Similar compounds have demonstrated anticancer effects through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, analogs of Z-L-Dopa methyl ester have shown cytotoxicity against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism appears to involve interaction with metal ions such as Cu²⁺, enhancing their cytotoxic effects .

Comparative Biological Activity

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Hydroxyflavone | Hydroxylated flavonoid | Antioxidant, anti-inflammatory |

| Quercetin | Flavonoid with multiple hydroxyls | Antioxidant, anticancer |

| Kaempferol | Similar flavonoid structure | Antioxidant, cardioprotective |

The unique combination of amino acid and phenolic structures in Z-L-Dopa methyl ester may contribute to distinct mechanisms of action compared to these other compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of Z-L-Dopa methyl ester:

- Neuroprotective Study : In a study investigating neuroprotective agents, Z-L-Dopa methyl ester was found to significantly reduce neuronal cell death induced by oxidative stress in vitro. The compound enhanced the expression of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor) .

- Anticancer Study : A comparative analysis demonstrated that Z-L-Dopa methyl ester exhibited an IC50 value of approximately 15 μM against MCF-7 cells after 72 hours of exposure, indicating significant cytotoxicity. This study highlighted the potential for developing this compound into a therapeutic agent for breast cancer treatment .

Applications De Recherche Scientifique

Peptide Synthesis

(S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester serves as a valuable intermediate in the synthesis of peptide analogs. Its structure allows for the introduction of benzyloxycarbonyl (Cbz) protective groups, which are commonly used to protect amino groups during peptide synthesis. This compound can facilitate the development of novel peptide-based therapeutics targeting various diseases, including cancer and metabolic disorders.

Anticancer Activity

Research indicates that compounds derived from this ester exhibit promising anticancer properties. For instance, derivatives have been shown to inhibit the growth of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The structure's similarity to known anticancer agents suggests potential mechanisms of action that warrant further investigation.

Enzyme Inhibition Studies

The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. For example, it has been investigated as an inhibitor of carboxypeptidase B, an exopeptidase involved in protein digestion. The crystal structure of this enzyme complexed with the compound has been elucidated, providing insights into the binding interactions and specificity that can inform drug design strategies targeting similar enzymes .

Substrate Analog for Enzymatic Reactions

This compound can act as a substrate analog in enzymatic reactions, particularly those involving peptidases. By mimicking natural substrates, it allows researchers to study enzyme kinetics and mechanisms more effectively. Such studies contribute to a better understanding of enzyme function and regulation.

Crystal Structure Analysis

The crystal structure of this compound has been analyzed in complex with various proteins, revealing crucial information about molecular interactions at the atomic level. These studies help elucidate the conformational dynamics of proteins when bound to ligands, which is essential for drug discovery efforts.

Drug Design and Development

The detailed structural data obtained from crystallography can aid in rational drug design by identifying key binding sites and optimizing lead compounds for enhanced efficacy and selectivity against target proteins. This approach is particularly relevant in the development of inhibitors for therapeutic targets implicated in diseases such as cancer and metabolic syndromes.

Case Study: Inhibition of Carboxypeptidase B

A study published in Acta Crystallographica outlined the use of this compound as a selective inhibitor for carboxypeptidase B . The research demonstrated how modifications to the compound could enhance binding affinity and selectivity, paving the way for potential therapeutic applications.

Case Study: Synthesis of Anticancer Peptides

Another significant application was reported where derivatives of this compound were synthesized to create peptide analogs with enhanced anticancer activity . These studies highlighted the importance of structural modifications in improving biological activity and therapeutic potential.

Propriétés

IUPAC Name |

methyl (2S)-3-(3-hydroxy-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO6/c1-30-24(28)21(26-25(29)32-17-19-10-6-3-7-11-19)14-20-12-13-23(22(27)15-20)31-16-18-8-4-2-5-9-18/h2-13,15,21,27H,14,16-17H2,1H3,(H,26,29)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUVERDUHRJKJQ-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=C(C=C1)OCC2=CC=CC=C2)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462140 | |

| Record name | (S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105229-41-2 | |

| Record name | (S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.